1,2,8-Indolizinetriol,5-ethoxyoctahydro-,[1S-(1alpha,2alpha,5bta,8bta,8abta)]-(9CI)
1,2,8-Indolizinetriol,5-ethoxyoctahydro-,[1S-(1alpha,2alpha,5bta,8bta,8abta)]-(9CI)
Brand Name:
Vulcanchem
CAS No.:
149913-67-7
VCID:
VC0114693
InChI:
InChI=1S/C10H19NO4/c1-2-15-8-4-3-6(12)9-10(14)7(13)5-11(8)9/h6-10,12-14H,2-5H2,1H3/t6-,7-,8+,9-,10-/m1/s1
SMILES:
CCOC1CCC(C2N1CC(C2O)O)O
Molecular Formula:
C10H19NO4
Molecular Weight:
217.265
1,2,8-Indolizinetriol,5-ethoxyoctahydro-,[1S-(1alpha,2alpha,5bta,8bta,8abta)]-(9CI)
CAS No.: 149913-67-7
Main Products
VCID: VC0114693
Molecular Formula: C10H19NO4
Molecular Weight: 217.265
CAS No. | 149913-67-7 |
---|---|
Product Name | 1,2,8-Indolizinetriol,5-ethoxyoctahydro-,[1S-(1alpha,2alpha,5bta,8bta,8abta)]-(9CI) |
Molecular Formula | C10H19NO4 |
Molecular Weight | 217.265 |
IUPAC Name | (1S,2R,5S,8R,8aR)-5-ethoxy-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol |
Standard InChI | InChI=1S/C10H19NO4/c1-2-15-8-4-3-6(12)9-10(14)7(13)5-11(8)9/h6-10,12-14H,2-5H2,1H3/t6-,7-,8+,9-,10-/m1/s1 |
Standard InChIKey | DGDHUJHIAUANJE-HOTMZDKISA-N |
SMILES | CCOC1CCC(C2N1CC(C2O)O)O |
Synonyms | 1,2,8-Indolizinetriol,5-ethoxyoctahydro-,[1S-(1alpha,2alpha,5bta,8bta,8abta)]-(9CI) |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume